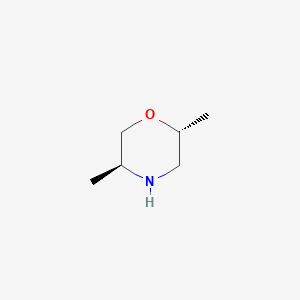

(2R,5S)-2,5-dimethylmorpholine

Description

Overview of Morpholine (B109124) Heterocycles in Contemporary Chemical Research

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a significant scaffold in medicinal chemistry and organic synthesis. biosynce.comsci-hub.seresearchgate.net Its structure is found in numerous approved drugs and experimental bioactive molecules. sci-hub.seresearchgate.netatamankimya.com The morpholine ring is considered a "privileged structure" due to its advantageous physicochemical, biological, and metabolic properties, as well as the ease of its synthesis. sci-hub.seresearchgate.net The presence of both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the oxygen atom) allows morpholine-containing compounds to interact favorably with biological targets like enzymes and receptors. taylorandfrancis.comresearchgate.net

The versatility of the morpholine scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities. sci-hub.seatamankimya.com Consequently, morpholine derivatives are investigated for various therapeutic applications, including as anticancer, antidepressant, and antimicrobial agents. researchgate.netresearchgate.net In drug discovery, the incorporation of a morpholine moiety can enhance a molecule's potency, selectivity, and pharmacokinetic profile. researchgate.net

Significance of Chirality in Nitrogen- and Oxygen-Containing Heterocycles

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the study of heterocyclic compounds containing nitrogen and oxygen. numberanalytics.comdiva-portal.org These chiral heterocycles are crucial in medicinal chemistry, agricultural science, and materials science due to their unique biological and chemical properties. numberanalytics.com The specific three-dimensional arrangement of atoms in a chiral heterocycle can dictate its interaction with biological systems, which are themselves chiral. diva-portal.orgchiralpedia.com

Nitrogen atoms in a tetrahedral bonding environment with three different substituents can be chiral centers. libretexts.org However, in many simple amines, the two enantiomeric forms rapidly interconvert through a process called pyramidal inversion, making their separation difficult. libretexts.org In contrast, certain structural constraints within a heterocyclic ring can raise the energy barrier for this inversion, allowing for the existence of stable, resolvable enantiomers. slideshare.net The presence of heteroatoms like nitrogen and oxygen within a ring structure, as seen in morpholines, creates distinct stereochemical environments that are critical for their function. numberanalytics.comslideshare.net

Chiral morpholines are particularly important scaffolds in organic synthesis and serve as pharmacophores in medicinal chemistry. rsc.orgrsc.org The development of catalytic enantioselective methods to construct these morpholine structures is an active area of research. rsc.orgrsc.org

Stereochemical Purity and its Determinative Role in Biological and Synthetic Applications

Stereochemical purity, or the presence of a single stereoisomer, is of paramount importance in both biological and synthetic contexts. diva-portal.orgnumberanalytics.com In biological systems, the three-dimensional structure of a molecule is critical for its function, as interactions with enzymes and receptors are highly specific. numberanalytics.comsolubilityofthings.com

The absolute configuration of a chiral molecule, which describes the precise spatial arrangement of its atoms, can have a profound impact on its pharmacological activity. torch.ainih.gov Enantiomers of a chiral drug can exhibit significantly different biological effects. chiralpedia.comnih.gov One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause adverse effects. chiralpedia.comnih.govnih.gov

This stereoselectivity is a result of the chiral nature of biological targets such as enzymes and receptors. nih.govnih.gov The interaction between a drug and its target is often likened to a key fitting into a lock, where the specific three-dimensional shape of the drug molecule is crucial for binding and eliciting a biological response. patsnap.com Therefore, the absolute configuration determines how well a molecule fits into its biological target, influencing its potency and selectivity. nih.govpatsnap.com In some cases, the two enantiomers of a drug may have qualitatively different pharmacological actions. nih.govif-pan.krakow.pl

The different pharmacological profiles of enantiomers can also extend to their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). nih.govpatsnap.com Enzymes involved in drug metabolism are often stereospecific, meaning they may process one enantiomer more rapidly than the other. patsnap.com This can lead to different concentrations and durations of action for each enantiomer in the body. patsnap.com

The pursuit of enantiopure compounds, which consist of a single enantiomer, is a major focus in modern drug development and asymmetric synthesis. chiralpedia.comnumberanalytics.com The primary rationale for developing single-enantiomer drugs is to improve therapeutic outcomes by providing a more favorable efficacy and safety profile. nih.govub.edu

Key reasons for pursuing enantiopure compounds include:

Improved Efficacy: By administering only the therapeutically active enantiomer, the desired pharmacological effect can be achieved at a lower dose, potentially increasing the drug's potency. nih.gov

Simplified Pharmacokinetics: Single-enantiomer drugs can lead to more predictable and less complex pharmacokinetic profiles, as the metabolism and elimination of only one compound need to be considered. nih.govub.edu

Increased Selectivity: An enantiopure drug may exhibit greater selectivity for its intended biological target, reducing the likelihood of off-target effects and drug-drug interactions. ub.edu

In the field of asymmetric synthesis, the goal is to produce a specific enantiomer of a chiral compound in high excess over its mirror image. numberanalytics.comspringernature.com This is crucial for the production of enantiopure pharmaceuticals, agrochemicals, and fine chemicals. chiralpedia.comnumberanalytics.com The development of stereoselective synthetic methods, including the use of chiral catalysts and auxiliaries, allows chemists to control the three-dimensional arrangement of atoms during a chemical reaction. numberanalytics.comnumberanalytics.com This control is essential for creating complex chiral molecules with the desired stereochemistry for specific applications. numberanalytics.com Regulatory agencies often require the development of single-enantiomer drugs unless there is a clear justification for using a racemic mixture. numberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

(2R,5S)-2,5-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSYMAMREDJAES-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348948 | |

| Record name | (2R,5S)-2,5-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67804-27-7, 1130053-86-9 | |

| Record name | Morpholine, 2,5-dimethyl-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67804-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,5S)-2,5-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications in Organic Synthesis and Catalysis

Utilization as a Chiral Auxiliary in Asymmetric Transformations

A primary application of (2R,5S)-2,5-dimethylmorpholine lies in its use as a chiral auxiliary. sigmaaldrich.combldpharm.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically enriched products. sigmaaldrich.comresearchgate.net

Design and Application of C2-Symmetric Morpholine (B109124) Auxiliaries

This compound possesses a C2-symmetric axis, a key feature in the design of effective chiral auxiliaries. C2 symmetry can simplify the analysis of reaction transition states and often leads to higher levels of stereoselectivity. The synthesis of C2-symmetrical cyclic amines, including morpholine derivatives, has been a focus of research to create efficient chiral auxiliaries. organic-chemistry.orgacs.org These auxiliaries are designed to create a well-defined and sterically biased environment around the reaction center, thereby favoring the formation of one diastereomer over the other. The development of novel synthetic routes to enantiomerically pure disubstituted morpholines, including those with C2 symmetry, has expanded the toolbox available to synthetic chemists. researchgate.net

Effectiveness in Diastereoselective Cycloaddition Reactions (e.g., [4+2]-Cycloadditions)

Chiral auxiliaries derived from morpholines have demonstrated their effectiveness in diastereoselective cycloaddition reactions, such as the Diels-Alder or [4+2]-cycloaddition. researchgate.netsigmaaldrich.com In these reactions, the chiral auxiliary attached to the dienophile or diene component influences the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer of the cyclic product. While specific studies detailing the use of this compound itself in [4+2]-cycloadditions are not extensively documented in the provided search results, the successful application of other C2-symmetric auxiliaries in such transformations highlights the potential of this compound. researchgate.netresearchgate.net The principle relies on the auxiliary's ability to block one face of the reacting π-system, forcing the approaching reagent to attack from the less hindered face.

Role as a Privileged Building Block for the Synthesis of Complex Molecules

Beyond its function as a transient chiral director, this compound serves as a "privileged building block" in the synthesis of more complex molecular architectures. a2bchem.com This term refers to molecular scaffolds that are frequently found in biologically active compounds and can be readily modified to generate diverse libraries of molecules for drug discovery and other applications. unimi.it

Scaffold Construction for Diverse Heterocyclic Systems

The morpholine ring is a common motif in a wide array of heterocyclic compounds. nih.gov this compound provides a chiral, pre-functionalized scaffold that can be elaborated into more complex heterocyclic systems. a2bchem.com Its presence introduces two stereocenters, which can be crucial for the biological activity of the final molecule. The synthesis of various substituted morpholines is an active area of research, as these compounds are key components in many bioactive molecules. researchgate.net The ability to construct diverse heterocyclic systems from this building block is of significant interest in medicinal chemistry. unimi.itnih.gov

Intermediacy in the Production of Advanced Pharmaceutical and Agrochemical Intermediates

The unique stereochemistry and functionality of this compound make it a valuable intermediate in the synthesis of advanced pharmaceutical and agrochemical products. a2bchem.comsigmaaldrich.com Chiral molecules are of paramount importance in these industries, as the different enantiomers of a compound can exhibit vastly different biological activities. The use of this compound as a starting material or key intermediate ensures the incorporation of the desired stereochemistry into the final product. a2bchem.comgoogle.com Its role as an intermediate is critical in the development of new drugs and crop protection agents where specific stereoisomers are required for optimal efficacy. a2bchem.comchemball.comgoogle.com

Exploration as Organocatalysts or Ligands in Chiral Metal-Catalyzed Reactions

The application of this compound extends to the field of catalysis, where it can function either as a metal-free organocatalyst or as a chiral ligand for transition metals.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in organic synthesis. The nitrogen atom in this compound can act as a Lewis base or participate in hydrogen bonding, key functionalities for many organocatalytic transformations. While specific examples of its use as a primary organocatalyst are still emerging, its structural motifs are found in established classes of organocatalysts. fluorochem.co.uk

Medicinal Chemistry and Biological Activity of 2r,5s 2,5 Dimethylmorpholine Derivatives

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The morpholine (B109124) ring is a prevalent feature in many central nervous system (CNS) active compounds. nih.govacs.org Its utility stems from its ability to enhance potency through molecular interactions, act as a scaffold to correctly orient other functional groups, and modulate pharmacokinetic and pharmacodynamic properties. nih.govacs.org The weak basicity of the nitrogen atom in the morpholine ring gives it a pKa value close to physiological pH, which can improve aqueous solubility and permeability across the blood-brain barrier. acs.org

The stereochemistry of the 2,5-dimethylmorpholine (B1593661) core is a critical determinant of biological activity and selectivity. The cis-configuration, as seen in (2R,5S)-2,5-dimethylmorpholine, and the trans-configuration lead to different spatial arrangements of the methyl groups, which can significantly impact how a molecule interacts with its biological target.

For instance, in the development of mTOR inhibitors, the stereochemistry of the dimethylmorpholine moiety plays a crucial role in binding affinity and selectivity over other kinases like PI3Kα. acs.org Modeling studies have shown that different stereoisomers can adopt distinct conformations within the binding pocket of the enzyme, leading to variations in inhibitory potency. acs.org Specifically, the (3S,5R)-3,5-dimethylmorpholine (a different but related dimethylmorpholine) can bind to mTOR in two possible conformations, whereas one of these conformations is sterically hindered in PI3Kα, thus contributing to selectivity. acs.org

The importance of stereochemistry is also highlighted in the development of ligands for serotonin (B10506) receptors, where specific stereoisomers of hydantoin (B18101) derivatives showed preferential binding to the 5-HT7 receptor. acs.org The spatial orientation of substituents, dictated by the chiral centers, is key for optimal interaction with the receptor's binding site. acs.org

| Compound/Target | Key Findings |

| mTOR Inhibitors | Stereochemistry of the dimethylmorpholine moiety influences binding affinity and selectivity over PI3Kα. acs.org |

| 5-HT7 Receptor Ligands | Specific stereoisomers of hydantoin derivatives with a morpholine component exhibit preferential binding. acs.org |

Pharmacological Applications of Morpholine-Containing Compounds and Analogs

The morpholine scaffold is a key pharmacophore in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to interact with various biological targets. tandfonline.comnih.gov Derivatives of morpholine have been investigated for a multitude of pharmacological applications.

Morpholine-based compounds are being actively explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. tandfonline.comnih.goveco-vector.com The morpholine ring can be a key component in molecules designed to interact with enzymes and receptors implicated in the pathology of these disorders. nih.govacs.org For example, morpholine derivatives have been designed to modulate the activity of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are dysregulated in these conditions. tandfonline.comnih.gov The ability of the morpholine scaffold to be readily functionalized allows for the synthesis of hybrid molecules that can target multiple pathways involved in neurodegeneration. nih.gov

| Therapeutic Target | Disease | Role of Morpholine Derivative |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Inhibition of enzyme activity. tandfonline.comnih.gov |

| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Inhibition of enzyme activity. tandfonline.comnih.gov |

| Monoamine Oxidase (MAO) | Parkinson's Disease | Modulation of enzyme activity. tandfonline.comnih.gov |

Derivatives of this compound and other morpholine analogs have been synthesized and evaluated as inhibitors of various key enzymes. The morpholine moiety can contribute to the binding affinity and selectivity of these inhibitors.

Kinase Inhibitors: Morpholine-containing compounds have been developed as potent and selective inhibitors of kinases such as mTOR. acs.org In a series of triazine derivatives, the inclusion of a (3S,5R)-3,5-dimethylmorpholine group was found to be crucial for achieving high potency and selectivity for mTOR over PI3Kα. acs.org

Monoamine Oxidase (MAO) Inhibitors: The morpholine nucleus is present in compounds designed as MAO inhibitors for the treatment of depression. researchgate.net For example, bazinaprine (B1218481) acts by inhibiting MAO. researchgate.net

Fungal Δ14 Reductase Inhibitors: The agricultural fungicide fenpropimorph, which contains a cis-2,6-dimethylmorpholine (B33440) ring, acts by inhibiting fungal Δ14 reductase, an enzyme involved in sterol biosynthesis. researchgate.netunibo.it

| Enzyme Target | Therapeutic/Application Area | Example Compound/Derivative Class |

| mTOR Kinase | CNS Indications | Triazine derivatives with (3S,5R)-3,5-dimethylmorpholine. acs.org |

| Monoamine Oxidase (MAO) | Antidepressant | Bazinaprine. researchgate.net |

| Fungal Δ14 Reductase | Agriculture (Fungicide) | Fenpropimorph (contains cis-2,6-dimethylmorpholine). researchgate.netunibo.it |

The morpholine scaffold is found in various anti-infective agents.

Antifungal Activity: Amorolfine, an antifungal drug, contains a substituted morpholine ring and is effective against a broad spectrum of fungi. google.com Fenpropimorph, with its 2,6-dimethylmorpholine (B58159) structure, is a widely used agricultural fungicide. unibo.it

Antibacterial Activity: Certain morpholine derivatives have shown potential as antibacterial agents. For instance, 4-(phenylsulfonyl)morpholine (B1295087) has been investigated for its ability to modulate the activity of antibiotics against multidrug-resistant bacteria. nih.gov Some novel thiazole (B1198619) derivatives incorporating a 2,5-dimethylphenyl group have also demonstrated promising antimicrobial activity against Gram-positive pathogens. mdpi.com

| Activity | Organism Type | Example/Finding |

| Antifungal | Fungi | Amorolfine, Fenpropimorph. unibo.itgoogle.com |

| Antibacterial | Bacteria | 4-(phenylsulfonyl)morpholine derivatives, Thiazole derivatives with a 2,5-dimethylphenyl group. nih.govmdpi.com |

The morpholine ring is a common structural motif in many CNS-active drugs. Its presence can influence the compound's ability to cross the blood-brain barrier and interact with various neurotransmitter systems. nih.govacs.org

Antidepressants: Derivatives of 2-phenyl-3,5-dimethylmorpholine have been investigated for their antidepressant activity. google.com These compounds have shown effects in pharmacological models indicative of antidepressant potential. google.com

Anxiolytics: The introduction of a morpholine ring to a 1,5-benzodiazepine derivative has been shown to increase anxiolytic activity. nih.gov

Selective Neurotransmitter Reuptake Inhibitors: Phenylmorpholine derivatives, such as 2-phenyl-3,6-dimethylmorpholine, are related to phenmetrazine and are thought to act as serotonin reuptake inhibitors. wikipedia.org

Serotonin and Dopamine (B1211576) Receptor Modulators: Morpholine-containing compounds have been developed as modulators of various receptors, including serotonin and dopamine receptors, which are important targets for treating psychiatric disorders. smolecule.com

| Agent Type | Mechanism of Action/Target | Example/Derivative Class |

| Antidepressant | Not specified | 2-Phenyl-3,5-dimethylmorpholine derivatives. google.com |

| Anxiolytic | GABA Receptor Modulation | 1,5-Benzodiazepine with morpholine. nih.gov |

| Neurotransmitter Reuptake Inhibitor | Serotonin Reuptake Inhibition | 2-Phenyl-3,6-dimethylmorpholine. wikipedia.org |

| Receptor Modulator | Serotonin and Dopamine Receptors | Various morpholine-containing compounds. smolecule.com |

Antineoplastic and Anticancer Drug Candidates

The morpholine ring is a significant scaffold in the development of anticancer agents, with approximately 50% of morpholine-containing drugs approved by the U.S. FDA in the last decade being for cancer treatment. thieme-connect.com Derivatives of this compound have been investigated for their potential as antineoplastic and anticancer drug candidates, showing activity against various cancer cell lines. sciforum.netresearchgate.netsciforum.net The incorporation of the morpholine moiety is often aimed at improving the pharmacological profile of potential drug candidates. sci-hub.senih.gov

Research has shown that specific substitutions on the morpholine ring are crucial for anticancer activity. For instance, in a series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives, compounds with a bromo group at the ortho position or a methyl group at the para position on the benzophenone (B1666685) ring demonstrated significant anti-mitogenic activity. sciforum.netsciforum.net These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. sciforum.net

Furthermore, novel indole-based sulfonohydrazide derivatives incorporating a morpholine ring have been synthesized and evaluated for their anticancer properties. nih.govacs.orgnih.gov One such derivative, 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, exhibited promising inhibitory activity against both MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) breast cancer cell lines, with IC50 values of 13.2 µM and 8.2 µM, respectively. nih.govnih.gov Notably, this compound was found to be non-toxic to noncancerous cells, indicating a degree of selectivity for cancer cells. nih.govnih.gov The integration of indole, morpholine, and sulfonohydrazide motifs is a strategic approach to developing new anticancer agents. acs.orgnih.gov

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect(s) | Key Findings |

| 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazides | DLA, EAC, MCF-7, A549 | Anti-proliferative activity, cell cycle arrest at G2/M phase, apoptosis | Substitutions on the benzophenone ring are critical for activity. sciforum.netsciforum.net |

| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7, MDA-MB-468 | Selective inhibition of cancer cell proliferation. nih.govnih.gov | Promising activity against breast cancer cell lines with low toxicity to normal cells. nih.govnih.gov |

| Indole-based sulfonohydrazides with morpholine | MCF-7, MDA-MB-468 | Inhibition of cancer cell growth. acs.orgnih.gov | Integration of multiple pharmacophores enhances anticancer potential. acs.orgnih.gov |

Modulators of Metabolic States (e.g., Induction of Hypometabolism)

Derivatives of this compound have shown potential as modulators of metabolic states. The morpholine moiety itself can influence the metabolic stability of a compound. enamine.netpharmaceutical-business-review.com For instance, N-nitroso-2,6-dimethylmorpholine is known to be metabolized by cytochrome P450 enzymes, leading to reactive intermediates. ontosight.ai

In the context of mTOR kinase inhibitors, which play a crucial role in regulating cell metabolism, growth, and proliferation, morpholine derivatives have been extensively studied. nih.gov The substitution pattern on the morpholine ring can significantly impact the compound's metabolic stability and selectivity. For example, the replacement of a morpholine moiety with 3,6-dihydro-2H-pyran (DHP) or tetrahydro-2H-pyran (THP) has been explored to generate novel mTOR kinase inhibitors with improved metabolic profiles. nih.gov

One such compound, 11b [5-(4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-(tetrahydro-2H-pyran-4-yl)-1,3,5-triazin-2-yl)-4-(difluoromethyl)pyridin-2-amine], demonstrated high metabolic stability and excellent oral bioavailability, reaching high concentrations in both plasma and brain. nih.gov This highlights the potential of modifying the morpholine scaffold to develop metabolically stable central nervous system (CNS) drug candidates. nih.gov

Furthermore, some 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines have been shown to possess anti-dyslipidemic properties, reducing plasma triglycerides, total cholesterol, and LDL-cholesterol in hyperlipidemic models. nih.gov The proposed mechanism for this effect is the inhibition of squalene (B77637) synthase, a key enzyme in cholesterol biosynthesis. nih.gov

Mechanistic Elucidation of Biological Actions for Morpholine-Derived Bioactives

The biological actions of morpholine-derived compounds are diverse and depend on their specific structures and the biological targets with which they interact. sci-hub.senih.gov The morpholine ring can be an integral part of the pharmacophore, directly interacting with enzyme active sites or receptors, or it can serve as a scaffold to correctly position other functional groups. sci-hub.senih.govnih.gov

In anticancer applications, the mechanism often involves the inhibition of key signaling pathways. For instance, bis(morpholino-1,3,5-triazine) derivatives act as dual PI3K/mTOR inhibitors, a pathway critical for cancer cell growth and survival. sci-hub.se The morpholine moiety in these inhibitors often forms crucial hydrogen bonds with the hinge region of the kinase domain. drughunter.com Molecular docking studies have been instrumental in understanding these interactions at the atomic level. nih.gov For example, in mTOR inhibitors, the (3S,5R)-3,5-dimethylmorpholine moiety can adopt specific conformations that allow for favorable hydrophobic interactions within the ATP-binding pocket, contributing to the inhibitor's potency and selectivity. acs.org

The carcinogenic mechanism of some morpholine derivatives, such as N-Nitroso-2,6-dimethyl-4-nitroso-morpholine, involves metabolic activation by enzymes like cytochrome P450. vulcanchem.com This activation generates reactive intermediates that can form DNA adducts, leading to mutations and carcinogenesis. vulcanchem.com

In the context of modulating metabolic states, 2-biphenyl derivatives of morpholine have been found to reduce plasma lipid levels, potentially by inhibiting squalene synthase. nih.gov This highlights a different mechanistic pathway through which morpholine derivatives can exert their biological effects.

The Morpholine Ring as a Privileged Scaffold in Rational Drug Design

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to impart favorable properties. sci-hub.senih.govnih.gov Its utility stems from its advantageous physicochemical, biological, and metabolic properties, as well as the relative ease of its synthesis. sci-hub.senih.gov

Strategic Improvements in Pharmacokinetic and Pharmacodynamic Profiles

The incorporation of a morpholine ring, including the this compound isomer, is a common strategy to enhance the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. sci-hub.senih.gov

Pharmacokinetic Improvements:

Metabolic Stability: While the morpholine ring can be a site of metabolism, strategic modifications can enhance metabolic stability. enamine.netpharmaceutical-business-review.comnih.gov Replacing a metabolically labile group with a morpholine can lead to a superior pharmacokinetic profile. sci-hub.se For instance, linezolid's morpholine moiety was selected for the reduced toxicity and improved PK profile it conferred. sci-hub.se

Brain Penetration: The physicochemical properties of the morpholine ring can also facilitate crossing the blood-brain barrier (BBB). nih.govacs.org This is particularly important for developing drugs targeting the central nervous system. nih.govacs.org

Pharmacodynamic Improvements:

Potency and Selectivity: The morpholine ring can act as a key interacting element with biological targets, enhancing potency and selectivity. sci-hub.senih.gov It can form hydrogen bonds and other non-covalent interactions within the binding site of an enzyme or receptor. researchgate.net In some mTOR inhibitors, the morpholine ring's interaction is critical for high-affinity binding. drughunter.com

Scaffolding: The morpholine ring can serve as a rigid scaffold to orient other pharmacophoric groups in the optimal three-dimensional arrangement for binding to a biological target. nih.govacs.org

Table 2: Impact of the Morpholine Moiety on Drug Properties

| Drug/Compound Class | Property Improved | Mechanism/Reason |

| Gefitinib | Prolonged plasma half-life | Addition of the morpholine moiety. sci-hub.se |

| Linezolid | Reduced toxicity, superior pharmacokinetic profile | Strategic selection of the morpholine moiety. sci-hub.se |

| Rivaroxaban | Inhibitory activity, sufficient oral absorption | Contribution of the keto-morpholine group. sci-hub.se |

| mTOR Inhibitors | Potency, selectivity, brain penetration | Hinge-binding interaction, improved physicochemical properties. nih.govdrughunter.com |

Bioisosteric Replacement Strategies Involving the Morpholine Moiety

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity or pharmacokinetic profile. The morpholine ring is often used as a bioisostere for other cyclic amines like piperidine (B6355638) and piperazine (B1678402). thieme-connect.comresearchgate.net

The replacement of a piperidine or piperazine with a morpholine can lead to several advantages:

Reduced Basicity: The oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom compared to piperidine or piperazine. This can be beneficial in reducing off-target effects associated with high basicity and can improve oral absorption.

Improved Physicochemical Properties: The introduction of the oxygen atom can also improve a compound's polarity and solubility profile. sci-hub.seresearchgate.net

Enhanced Metabolic Stability: In some cases, replacing a more metabolically susceptible ring system with a morpholine can lead to improved metabolic stability. enamine.netpharmaceutical-business-review.com

Conversely, other heterocyclic systems can be used as bioisosteres for the morpholine ring. For example, 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) have been explored as morpholine isosteres in the development of mTOR inhibitors. nih.gov The 1,2,3-triazole ring has also been investigated as a potential bioisostere for the morpholine in linezolid, although this resulted in less potent analogs. unimore.it More recently, cyclopropyl (B3062369) pyran (CPP) groups have been shown to be viable morpholine isosteres in N-aryl morpholines, maintaining similar potency and solubility while improving selectivity in some cases. drughunter.com

Table 3: Bioisosteric Replacements for the Morpholine Ring

| Original Moiety | Bioisosteric Replacement | Rationale/Outcome | Reference(s) |

| Piperidine/Piperazine | Morpholine | Reduced basicity, improved physicochemical properties, enhanced metabolic stability. | thieme-connect.comresearchgate.net |

| Morpholine | 3,6-dihydro-2H-pyran (DHP) / Tetrahydro-2H-pyran (THP) | To explore novel chemical space and improve metabolic stability in mTOR inhibitors. | nih.gov |

| Morpholine | 1,2,3-Triazole | Investigated for linezolid, but resulted in less potent analogs. | unimore.it |

| N-aryl morpholine | Cyclopropyl pyran (CPP) | Maintained similar potency and solubility with improved selectivity in some mTOR inhibitors. | drughunter.com |

Computational Chemistry and Advanced Conformational Analysis of 2r,5s 2,5 Dimethylmorpholine

Molecular Modeling, Simulation, and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking studies are instrumental in understanding how (2R,5S)-2,5-dimethylmorpholine interacts with biological targets, such as enzymes and receptors. These computational techniques predict the preferred binding orientation and affinity of the molecule to a receptor's active site, which is fundamental in drug discovery and design.

Detailed Research Findings:

The mechanism of action for dimethylmorpholine derivatives often involves interactions with specific molecular targets like G-protein coupled receptors (GPCRs) or various kinases. The (2R,5S) stereochemistry is critical, as it dictates the three-dimensional arrangement of the methyl groups, which in turn influences binding affinity and selectivity for these targets. In biological systems, it may modulate the activity of these receptors or enzymes through specific binding interactions.

Molecular docking simulations for morpholine-based compounds are typically performed using software like AutoDock to predict interactions with protein active sites. These studies help identify key binding residues, such as those forming hydrogen bonds or hydrophobic interactions. For instance, the nitrogen atom of the morpholine (B109124) ring can act as a hydrogen bond acceptor, while the methyl groups can engage in van der Waals interactions with hydrophobic pockets of a receptor. While specific docking studies on this compound are not extensively detailed in publicly available literature, the general approach for related morpholine derivatives involves assessing binding affinity through metrics like binding energy (kcal/mol) and inhibition constants (Ki). The stability of these predicted ligand-receptor complexes can be further evaluated using molecular dynamics (MD) simulations, which model the movement of atoms over time.

The table below illustrates the type of data generated from a typical molecular docking study for a morpholine derivative against representative biological targets.

| Target Protein Family | Representative Target | Predicted Binding Affinity (kcal/mol) | Key Interaction Types |

| Kinase | Tyrosine Kinase | -8.5 to -10.0 | Hydrogen bond with catalytic lysine; hydrophobic interactions in the ATP-binding pocket |

| GPCR | Serotonin (B10506) Receptor | -7.0 to -9.0 | Salt bridge with aspartate; aromatic interactions with phenylalanine |

| Enzyme | Dihydrofolate Reductase | -6.5 to -8.0 | Hydrogen bonds with backbone carbonyls; hydrophobic contact with leucine (B10760876) and isoleucine |

Note: The data in this table is illustrative for morpholine derivatives and does not represent experimentally validated results for this compound specifically.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and predict the reactivity of this compound. scispace.com These methods provide detailed information on the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors.

Detailed Research Findings:

Calculations for molecules containing the dimethylmorpholine scaffold are often performed using the B3LYP functional with a basis set such as 6-31G(d,p). scispace.com These calculations can determine the molecule's optimized geometry and electronic parameters. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the electron density around the molecule. scispace.com For this compound, the MEP would show regions of negative potential (electron-rich) around the oxygen and nitrogen atoms, indicating likely sites for electrophilic attack. Regions of positive potential would be found around the hydrogen atoms.

Based on quantum chemical calculations for related structures, several electronic and reactivity parameters can be predicted.

| Computational Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | ~ 1.5 eV | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | ~ 8.0 eV | Indicates chemical reactivity and stability |

| Dipole Moment | ~ 1.5 - 2.0 D | Measures the overall polarity of the molecule |

| Molecular Electrostatic Potential | Negative potential near N and O atoms | Predicts sites for electrophilic interaction and hydrogen bonding |

Note: The values in this table are estimations based on calculations for analogous morpholine structures and are not specific experimental or calculated values for this compound.

Detailed Conformational Analysis and Stereoelectronic Effects on Molecular Properties

The specific stereochemistry of this compound dictates its conformational preferences, which are governed by a combination of steric and stereoelectronic effects. These factors have a profound impact on the molecule's physical and chemical properties.

Detailed Research Findings:

The (2R,5S) configuration designates a trans relationship between the two methyl groups on the morpholine ring. Conformational analysis reveals that the morpholine ring predominantly adopts a chair conformation to minimize steric strain and torsional interactions. In the case of the (2R,5S) isomer, the most stable chair conformation is expected to place the two methyl groups in a trans-diaxial arrangement. This configuration is significant as it results in less steric hindrance compared to the cis-(2S,5S) isomer, which can influence molecular stability and reactivity.

Stereoelectronic effects also play a crucial role. These effects arise from the interaction of electron orbitals and influence molecular geometry and reactivity. In the morpholine ring, the presence of two heteroatoms, oxygen and nitrogen, creates a complex electronic environment. Anomeric effects, involving the interaction between the lone pair of electrons on the oxygen or nitrogen atom and the antibonding orbital (σ*) of an adjacent C-C or C-H bond, can influence bond lengths and angles.

The introduction of methyl groups at the C2 and C5 positions has distinct electronic effects. NMR studies on related morpholine derivatives show that C-methyl substituents adjacent to the oxygen atom have different alpha and beta chemical shift effects compared to those adjacent to the nitrogen atom, reflecting the different electronic environments around the heteroatoms. The basicity of the morpholine nitrogen is also influenced by these substituent effects, with the pKa of related derivatives typically falling in the range of 8.5 to 9.1.

| Structural Parameter | Description for this compound |

| Predominant Conformation | Chair form |

| Methyl Group Orientation | trans-diaxial in the most stable chair conformer |

| Key Stereoelectronic Effect | Anomeric effects involving lone pairs on O and N atoms influencing geometry. |

| Impact on Basicity | The pKa is influenced by the inductive effect of the methyl groups. |

| Computed Physical Properties | Molecular Weight: 115.17 g/mol ; XLogP3-AA: 0.3; Polar Surface Area: 21.3 Ų nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques in 2r,5s 2,5 Dimethylmorpholine Research

Spectroscopic Methods for Comprehensive Structure Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of (2R,5S)-2,5-dimethylmorpholine. High-resolution NMR and mass spectrometry provide detailed insights into the connectivity and atomic composition of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra offer critical information regarding the chemical environment of each atom.

In ¹³C NMR, the methyl groups attached to the morpholine (B109124) ring typically show chemical shifts in the aliphatic region, while the ring carbons bonded to the oxygen and nitrogen atoms appear at distinct downfield shifts. Substituent effect studies on the morpholine ring indicate that C-methyl groups adjacent to the oxygen atom have an alpha effect of approximately +5.09 ppm and a beta effect of -2.31 ppm. In contrast, C-methyl groups adjacent to the nitrogen atom exhibit an alpha effect of +4.41 ppm and a beta effect of +1.50 ppm, reflecting the different electronic environments around the heteroatoms.

¹H NMR spectra provide information on the proton environments and their coupling, which helps to establish the relative stereochemistry of the methyl groups. The signals for the protons on the morpholine ring and the methyl groups can be assigned using techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence). wiley-vch.de The coupling constants (J values) obtained from high-resolution spectra are crucial for determining the dihedral angles between adjacent protons, which in turn helps to confirm the chair conformation of the morpholine ring and the trans orientation of the two methyl groups.

Table 1: Representative NMR Data for Dimethylmorpholine Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| ¹³C | 15-25 | Methyl carbons |

| ¹³C | 45-80 | Morpholine ring carbons |

| ¹H | 1.0-1.5 | Methyl protons |

| ¹H | 2.5-4.0 | Morpholine ring protons |

Note: Specific chemical shifts can vary based on the solvent and the specific derivative of 2,5-dimethylmorpholine (B1593661) being analyzed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of this compound. With a molecular formula of C₆H₁₃NO, the exact mass of this compound is 115.099714 g/mol . HRMS instruments, such as ESI-TOF (Electrospray Ionization-Time of Flight), can measure this mass with high accuracy, typically to within a few parts per million (ppm). rsc.org This level of precision allows for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, further corroborating the identity of the compound.

Chiral Separation and Enantiomeric/Diastereomeric Purity Determination

Given that this compound is a chiral molecule, establishing its enantiomeric and diastereomeric purity is critical. This is achieved through various chromatographic and spectroscopic methods designed to separate and quantify different stereoisomers.

Gas Chromatography (GC) for Isomer Analysis

Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile compounds, including the isomers of 2,5-dimethylmorpholine. google.com By employing a suitable capillary column, such as a DB-1701, it is possible to separate the cis and trans diastereomers. google.com The retention times of the different isomers will vary based on their boiling points and interactions with the stationary phase. In a typical analysis, a mixture of dimethylmorpholine isomers can be resolved, allowing for the quantification of each component based on the area of its corresponding peak in the chromatogram. google.com For instance, a gas chromatograph equipped with a Flame Ionization Detector (FID) can be used to determine the molar ratio of cis-2,5-dimethylmorpholine and trans-2,5-dimethylmorpholine in a sample. google.com

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Chiral Resolution

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are premier techniques for the separation of enantiomers. shimadzu.comnih.gov These methods utilize chiral stationary phases (CSPs) that interact differently with the two enantiomers of a racemic mixture, leading to their separation.

For the chiral resolution of 2,5-dimethylmorpholine and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov For example, tris-(3,5-dimethylphenylcarbamoyl)amylose has been shown to provide excellent enantiorecognition for related structures. nih.gov

SFC, which uses supercritical CO₂ as the primary mobile phase, is often considered a "greener" alternative to HPLC and can offer faster separations. nih.gov The choice between HPLC and SFC, as well as the specific CSP and mobile phase conditions, depends on the particular derivative of this compound being analyzed. shimadzu.comnih.gov Method development often involves screening various columns and mobile phases to achieve optimal separation. shimadzu.com

Table 2: Comparison of Chiral Separation Techniques

| Technique | Typical Stationary Phase | Mobile Phase | Advantages |

|---|---|---|---|

| HPLC | Chiral Stationary Phases (e.g., polysaccharide-based) | Organic solvents (e.g., hexane, ethanol) and/or aqueous buffers | Wide applicability, well-established methods. chromatographyonline.com |

| SFC | Chiral Stationary Phases (similar to HPLC) | Supercritical CO₂ with co-solvents (e.g., methanol) | Faster separations, reduced organic solvent consumption. nih.gov |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD) for Cotton Effect Analysis)

Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for characterizing chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

The Cotton effect, a characteristic feature in ORD and CD spectra, arises in the wavelength region where the chiral molecule absorbs light. mgcub.ac.inull.es It is defined by the combination of an S-shaped ORD curve and the appearance of circular dichroism. mgcub.ac.in The sign of the Cotton effect (positive or negative) is related to the absolute configuration of the chiral centers in the molecule. mgcub.ac.in By comparing the experimental ORD or CD spectrum of this compound with that of a reference compound with a known absolute configuration, it is possible to confirm its stereochemistry. slideshare.net The analysis of the Cotton effect provides valuable information about the three-dimensional structure of the molecule in solution. slideshare.net

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of chiral molecules like this compound. This powerful technique provides a three-dimensional model of the atomic arrangement within a crystal, offering conclusive evidence of the spatial orientation of substituents at the stereogenic centers.

The process requires a high-quality single crystal of the enantiomerically pure compound. When X-rays are passed through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise position of each atom can be determined.

For chiral molecules, the key to determining the absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering). achmem.comsigmaaldrich.com This effect, which is most pronounced for atoms heavier than oxygen, causes small but measurable differences between the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l). achmem.com These differences would not exist if the crystal structure possessed a center of inversion; therefore, their measurement allows for the assignment of the correct enantiomeric form. sigmaaldrich.com

A critical parameter in this analysis is the Flack parameter. researchgate.net This value, which ranges from 0 to 1, indicates whether the determined structure is in the correct absolute configuration. A Flack parameter close to 0 confirms that the assigned configuration is correct, while a value near 1 indicates that the configuration should be inverted. sigmaaldrich.comresearchgate.net Although determining the absolute configuration of "light-atom" structures (containing only C, N, O, H) can be challenging due to the weak anomalous scattering effect, the use of high-quality data can overcome this limitation. achmem.comresearchgate.net

While a specific X-ray crystallographic study for this compound is not prominently available in public literature, the methodology has been successfully applied to closely related isomers. For instance, in a patented process for the racemic separation of trans-2,6-dimethylmorpholine, X-ray structural analysis was employed to determine the absolute configuration of the enantiomer that crystallized with D-mandelic acid. google.comgoogle.com The analysis confirmed that the (S,S)-enantiomer was preferentially precipitated, demonstrating the power of the technique to assign the absolute configuration in a complex diastereomeric salt. google.com This serves as a direct practical example of how X-ray crystallography provides the ultimate structural proof for substituted morpholines.

Table 1: Key Principles of Absolute Configuration Determination by X-ray Crystallography

| Principle | Description | Relevance to this compound |

| Single Crystal Requirement | A well-ordered, single crystal of the enantiopure compound is necessary for diffraction. | Obtaining a suitable crystal of this compound or a solid derivative (e.g., a salt) is the first critical step. |

| Anomalous Dispersion | The scattering factor of an atom becomes a complex number, leading to the breakdown of Friedel's Law (Ihkl ≠ I-h-k-l). achmem.com | This physical phenomenon is the basis for determining the absolute stereochemistry. |

| Bijvoet Pairs | Friedel pairs of reflections (h,k,l and -h,-k,-l) whose intensities are no longer equal due to anomalous scattering. achmem.com | The accurate measurement of intensity differences between these pairs is crucial for the analysis. |

| Flack Parameter | A parameter refined during the crystallographic analysis to determine the absolute structure of a non-centrosymmetric crystal. sigmaaldrich.comresearchgate.net | A value near 0 validates the (2R,5S) assignment, whereas a value near 1 would indicate the structure is actually (2S,5R). |

Establishment and Application of this compound as a Reference Standard in Analytical Protocols

The establishment of this compound as a reference standard is fundamental for ensuring the accuracy, precision, and reliability of analytical methods developed for its quantification and identification. A reference standard is a highly purified and well-characterized substance used as a benchmark in qualitative or quantitative analysis.

The availability of this compound from various chemical suppliers with a specified purity, often 97% or higher, is the first step in its establishment as a reference material. sigmaaldrich.comcymitquimica.com These commercial-grade materials are typically accompanied by a Certificate of Analysis (CoA), a critical document that provides detailed information about the batch-specific properties of the compound. achmem.comsigmaaldrich.com The CoA validates the identity and purity of the standard, making it suitable for use in regulated environments.

In analytical protocols, this compound serves several key functions:

Peak Identification: In chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), the retention time of a peak in a sample is compared to that of the reference standard to confirm the compound's identity.

Method Validation: Reference standards are indispensable for validating analytical methods as per regulatory guidelines. edqm.eu They are used to determine essential method performance characteristics, including accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range. scielo.br For instance, accuracy is often assessed by measuring the recovery of a known amount of the reference standard spiked into a sample matrix. europa.eu

Quantitative Analysis: A reference standard of known purity is used to prepare calibration curves (a plot of signal response versus concentration) against which the concentration of this compound in an unknown sample can be accurately determined.

Chiral Purity Determination: In the analysis of stereoisomers, the (2R,5S) enantiomer serves as the reference to validate the separation from its corresponding (2S,5R) enantiomer and the cis-isomers, (2R,5R) and (2S,5S)-dimethylmorpholine. Chiral HPLC or GC methods rely on such standards to confirm the resolution and enantiomeric excess (ee) of a sample.

For example, analytical methods like GC are used to assess the purity of dimethylmorpholine isomers following synthesis and purification, achieving purity levels above 99%. google.com The validation of such a method would inherently require a well-characterized reference standard of this compound to ensure the reported purity value is accurate and reliable.

Table 2: Typical Data Presented in a Certificate of Analysis for a this compound Reference Standard

| Parameter | Example Data | Purpose in Analytical Protocols |

| Compound Name | This compound | Unambiguous identification of the standard. |

| CAS Number | 1130053-86-9 | Unique registry number for specific identification. |

| Molecular Formula | C₆H₁₃NO | Confirms the elemental composition. |

| Molecular Weight | 115.18 g/mol | Used for concentration calculations (e.g., molarity). |

| Lot/Batch Number | Varies | Provides traceability for a specific batch of the standard. |

| Purity (by GC/HPLC) | ≥ 97.0% | Critical for accurate quantitative analysis; used to apply a correction factor to weighing. |

| Appearance | Liquid | Confirms the physical state of the material. |

| Storage Conditions | 4°C, protect from light sigmaaldrich.com | Ensures the stability and integrity of the standard over time. |

Future Directions and Emerging Research Areas in 2r,5s 2,5 Dimethylmorpholine Chemistry

Innovation in Stereoselective Synthetic Routes and Scale-Up Methodologies

The development of efficient and highly selective synthetic methods for producing (2R,5S)-2,5-dimethylmorpholine and its derivatives is a cornerstone of ongoing research. While various asymmetric synthetic approaches have been established, many rely on stoichiometric chiral starting materials or reagents. nih.gov Future efforts are geared towards more economical and scalable catalytic methods.

One promising direction is the advancement of asymmetric hydrogenation techniques. rsc.orgrsc.org Recent studies have demonstrated the successful use of bisphosphine-rhodium catalysts with large bite angles for the asymmetric hydrogenation of dehydromorpholines, yielding 2-substituted chiral morpholines in high yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.orgrsc.org These methods can be performed on a gram scale, and the resulting products are valuable intermediates for bioactive compounds. nih.govrsc.org However, scaling these processes for industrial production presents challenges, including the need for high-pressure equipment and careful optimization of reaction parameters like hydrogen source, temperature, and solvent. ajchem-b.com

Future research will likely focus on:

Development of Novel Catalysts: Exploring new metal-ligand complexes, including those based on iridium and other transition metals, to improve efficiency and selectivity. ajchem-b.com

Enzymatic and Chemoenzymatic Routes: Utilizing enzymes to catalyze key stereoselective steps, offering high selectivity under mild conditions and reducing waste. rsc.orgpsu.edu

Flow Chemistry: Implementing continuous-flow reactors to enhance reaction control, improve safety, and facilitate seamless scale-up from laboratory to industrial production. researchgate.net

A significant challenge in the large-scale synthesis of complex molecules containing the this compound moiety, such as the ATR inhibitor Ceralasertib, is the development of robust and efficient manufacturing routes. sci-hub.se The investigation into new synthetic strategies that are suitable for long-term commercial production is crucial. sci-hub.se

Discovery and Validation of Novel Biological Targets and Therapeutic Modalities

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing solubility and brain permeability. acs.org Derivatives of this compound are being explored for a wide range of therapeutic applications.

Recent research has highlighted the potential of morpholine derivatives in several key areas:

Neurodegenerative Diseases: Morpholine-based compounds are being investigated as inhibitors of enzymes like monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), which are implicated in conditions such as Alzheimer's and Parkinson's disease. tandfonline.com Some derivatives have shown potent dual inhibitory activity. tandfonline.com Additionally, morpholine-containing compounds are being developed as selective inhibitors of leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease. acs.org

Oncology: The development of morpholine-containing anticancer drugs with minimal side effects is an active area of research. acs.org For instance, Ceralasertib, which incorporates a chiral morpholine, is a potent and selective inhibitor of the ATR kinase, a key regulator of the DNA damage response in cancer cells. sci-hub.se Other morpholine derivatives have shown inhibitory activity against hypoxia-inducible factor-1α (HIF-1α) and carbonic anhydrase, which are involved in tumor progression. nih.gov

Infectious Diseases: Novel azole derivatives containing a morpholine ring have demonstrated significant in vitro and in vivo activity against fungal pathogens like Coccidioides immitis. asm.org

Future research will aim to identify and validate new biological targets for this compound derivatives. This will involve high-throughput screening, proteomics, and other advanced techniques to elucidate their mechanisms of action and identify novel therapeutic opportunities. The development of compounds that can modulate multiple targets simultaneously is also a promising strategy for treating complex diseases. tandfonline.com

Integration of Artificial Intelligence and Machine Learning in Morpholine-Based Drug Design

In the context of this compound chemistry, AI and ML can be applied in several ways:

Predictive Modeling: Quantitative structure-activity relationship (QSAR) models can be developed to predict the efficacy and pharmacokinetic properties of new morpholine derivatives based on their chemical structures. drug-dev.com

De Novo Drug Design: Generative ML models, such as variational autoencoders and generative adversarial networks (GANs), can be used to design novel morpholine-based compounds with desired therapeutic profiles. nih.gov These models can explore a vast chemical space to identify innovative drug candidates that might not be discovered through traditional methods. drug-dev.com

Synthesis Planning: AI tools can assist in designing efficient synthetic routes for complex morpholine derivatives, predicting reaction outcomes and identifying optimal reaction conditions. acs.org

The integration of AI and ML into the drug design pipeline has the potential to significantly accelerate the discovery of new morpholine-based therapeutics, reduce the costs associated with research and development, and improve the success rate of clinical trials. nih.gov

Advancements in Green Chemistry and Sustainable Manufacturing of Chiral Morpholines

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and other fine chemicals. researchgate.net For chiral morpholines like this compound, this means developing manufacturing processes that are more environmentally friendly and sustainable.

Key areas of focus in green chemistry for chiral morpholine synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. rsc.org Asymmetric hydrogenation is an example of a highly atom-economical reaction. rsc.org

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. rsc.org For example, recent research has demonstrated the use of dimethyl carbonate as a green solvent for the stereoselective synthesis of γ-lactams. rsc.org

Energy Efficiency: Developing reactions that can be carried out at ambient temperature and pressure to reduce energy consumption. ajchem-b.com

One notable example of green chemistry in action is the improvement of the synthesis of (S,S)-reboxetine succinate, a drug containing a chiral morpholine ring. rsc.orgpsu.edu The original synthesis involved a classical resolution that generated significant waste. rsc.orgpsu.edu The improved route utilized an enantiospecific synthesis incorporating Sharpless epoxidation and an enzymatic process, which reduced waste by over 90%. rsc.orgpsu.edu

Future research will continue to push the boundaries of green chemistry in chiral morpholine synthesis, with a focus on developing catalytic, one-pot, and solvent-free processes that are both economically viable and environmentally benign.

Q & A

Q. What are the established synthetic routes for (2R,5S)-2,5-dimethylmorpholine, and how can reaction conditions be optimized to improve enantiomeric excess (ee)?

- Methodological Answer : The synthesis typically involves stereoselective cyclization of precursors like chiral amino alcohols. For example, asymmetric hydrogenation or enzymatic resolution can enhance ee . Key parameters to optimize include:

-

Catalyst selection : Chiral phosphine ligands (e.g., bis-phospholano ferrocenes) improve stereocontrol .

-

Temperature and solvent : Lower temperatures reduce racemization; polar aprotic solvents (e.g., THF) favor cyclization.

-

Monitoring ee : Use chiral HPLC with columns like Chiralpak IA/IB and compare retention times to standards .

- Example Data :

| Synthetic Method | Catalyst/Ligand | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | (R,R)-Bis-phospholano ferrocene | 99 | 85 | |

| Enzymatic Resolution | Lipase B (Candida antarctica) | 95 | 78 |

Q. How can researchers confirm the stereochemical configuration of this compound experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Compare bond angles/torsion to known morpholine derivatives .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to infer chair conformation and axial/equatorial substituents.

- Optical Rotation : Compare specific rotation values with literature data for (2R,5S) vs. (2S,5R) diastereomers .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer :

-

Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs or enzymes). Validate with free-energy perturbation (FEP) calculations .

-

QSAR Modeling : Corrogate substituent effects (e.g., methyl group positions) with activity using descriptors like logP, polar surface area, and steric parameters .

-

MD Simulations : Assess conformational stability in lipid bilayers or solvent (e.g., water/chloroform) to predict bioavailability .

- Key Considerations :

-

Ensure force fields (e.g., AMBER, CHARMM) are parameterized for morpholine rings.

-

Cross-validate computational results with in vitro assays (e.g., IC measurements) .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer :

-

Controlled Stability Studies : Replicate experiments under standardized conditions (pH, temperature, solvent). Use LC-MS to track degradation products .

-

Mechanistic Probes : Isotope labeling (e.g., O in morpholine) to identify cleavage pathways.

-

Cross-Referencing : Compare degradation rates with structurally similar compounds (e.g., N-methylmorpholine) to isolate stereochemical effects .

- Example Workflow :

Prepare buffered solutions (pH 1–7).

Monitor decomposition via H-NMR or LC-MS at 24-hour intervals.

Use Arrhenius plots to extrapolate shelf-life under varying conditions.

Q. What strategies are recommended for designing enantioselective assays to study this compound in biological systems?

- Methodological Answer :

- Chiral Stationary Phases : Use HPLC with columns like Chiralcel OD-H for separating enantiomers in plasma/tissue samples .

- Fluorescent Probes : Synthesize derivatives with BODIPY or dansyl tags for real-time tracking in cellular assays .

- Microsomal Stability Tests : Incubate with liver microsomes (human/rat) to assess metabolic differences between enantiomers .

Data Presentation and Reproducibility

Q. How should researchers present stereochemical data for this compound in publications to ensure reproducibility?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.